Doxiproct - 76404-11-0

Doxiproct

Catalog Number: EVT-1539639
CAS Number: 76404-11-0
Molecular Formula: C26H32CaN2O11S2
Molecular Weight: 652.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Doxiproct is a pharmaceutical compound primarily used in the treatment of hemorrhoids and other anal disorders. It typically contains a combination of active ingredients, including calcium dobesilate, lidocaine, and dexamethasone. These components work synergistically to alleviate symptoms such as inflammation, bleeding, and pain associated with hemorrhoidal conditions. The formulation is designed to provide rapid relief and improve the quality of life for patients suffering from these ailments.

Classification

Doxiproct falls under the category of local anesthetics and anti-inflammatory agents. Calcium dobesilate is classified as a vascular protectant, while lidocaine serves as a local anesthetic, and dexamethasone is a corticosteroid that reduces inflammation.

Synthesis Analysis

Methods

The synthesis of Doxiproct involves the careful formulation of its active ingredients. Calcium dobesilate is synthesized through a multi-step process starting from 2,5-dihydroxybenzenesulfonic acid. The synthesis typically includes:

  1. Formation of the sulfonic acid derivative: This involves reacting 2,5-dihydroxybenzenesulfonic acid with calcium carbonate.
  2. Purification: The product is purified through crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Lidocaine and dexamethasone are synthesized separately using established chemical pathways specific to each compound.

Technical Details

The synthesis requires precise control of reaction conditions such as temperature, pH, and reaction time to yield high-quality products. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to validate the purity and concentration of each ingredient before formulation into Doxiproct.

Molecular Structure Analysis

Structure

The molecular structure of Doxiproct can be understood by examining its individual components:

  • Calcium Dobesilate: Its structure features a benzene ring with two hydroxyl groups and a sulfonic acid group attached to it.
  • Lidocaine: This compound has an amide linkage with an aromatic ring, contributing to its anesthetic properties.
  • Dexamethasone: A steroid structure characterized by four fused carbon rings with various functional groups that impart anti-inflammatory effects.

Data

The molecular formulas are as follows:

  • Calcium Dobesilate: C14H14CaO5SC_{14}H_{14}CaO_5S
  • Lidocaine: C14H22N2OC_{14}H_{22}N_2O
  • Dexamethasone: C22H29FO5C_{22}H_{29}FO_5
Chemical Reactions Analysis

Reactions

In the formulation of Doxiproct, several reactions occur during the mixing of ingredients:

  1. Dissolution: Each active ingredient dissolves in a suitable solvent to ensure uniform distribution.
  2. Stabilization: Additives may be included to stabilize the formulation against degradation over time.

Technical Details

The stability of Doxiproct is critical; therefore, it undergoes rigorous testing for shelf-life under various conditions (temperature, humidity). The interactions between active ingredients are also assessed to prevent any adverse reactions that could diminish efficacy.

Mechanism of Action

Process

Doxiproct works through a multi-faceted mechanism:

  1. Calcium Dobesilate: It strengthens blood vessel walls, reducing permeability and preventing leakage that leads to swelling and bleeding.
  2. Lidocaine: Provides local anesthesia by blocking sodium channels in nerve cells, thereby inhibiting pain transmission.
  3. Dexamethasone: Reduces inflammation by inhibiting phospholipase A2, decreasing the production of inflammatory mediators.

Data

Clinical studies have shown significant improvements in symptoms such as pain reduction and decreased bleeding in patients using Doxiproct compared to placebo treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as an ointment or suppository.
  • Odor: Generally odorless or has a mild medicinal scent.
  • pH: The pH range is usually maintained between 5.0 to 7.0 for optimal skin compatibility.

Chemical Properties

  • Solubility: Calcium dobesilate is soluble in water; lidocaine has moderate solubility in water; dexamethasone is less soluble.
  • Stability: The formulation is stable under recommended storage conditions but should be protected from light and moisture.
Applications

Scientific Uses

Doxiproct is primarily used in clinical settings for:

  • Treatment of Hemorrhoids: It alleviates symptoms associated with hemorrhoids effectively.
  • Anal Fissures: Provides relief from pain and inflammation.
  • Post-operative Care: Used after surgical procedures involving the anal region to reduce discomfort.

In addition to its clinical applications, ongoing research explores potential new uses for its components in treating other inflammatory conditions or as part of combination therapies in more complex medical scenarios.

Chemical Composition & Molecular Characterization of Doxiproct

Structural Analysis of Calcium Dobesilate (C₂₆H₃₂CaN₂O₁₁S₂)

Calcium dobesilate serves as the foundational vasoactive agent in Doxiproct, functioning as the calcium salt of dobesilic acid (2,5-dihydroxybenzenesulfonic acid). Its molecular structure features two 2,5-dihydroxybenzenesulfonate anions coordinated with a central calcium cation (Ca²⁺). Each anion consists of a benzene ring substituted with hydroxyl groups at positions 2 and 5 and a sulfonate group (-SO₃⁻) at position 1. This arrangement enables electron delocalization across the aromatic system, enhancing stability and redox-modulating capabilities [1] .

In Doxiproct formulations, calcium dobesilate typically exists as a monohydrate (C₁₂H₁₂CaO₁₁S₂), incorporating one water molecule in its crystalline lattice. This hydrous form improves solubility and bioavailability compared to anhydrous variants. The compound’s hygroscopic nature facilitates rapid dissolution in aqueous environments, a critical property for topical drug delivery [1] [5]. When combined with lidocaine hydrochloride and dexamethasone in Doxiproct, the resulting molecular complex adopts the formula C₂₆H₃₂CaN₂O₁₁S₂, reflecting the integration of lidocaine’s amide structure and dexamethasone’s steroidal backbone [6].

Table 1: Atomic Composition of Doxiproct Components

CompoundMolecular FormulaMolar Mass (g/mol)Key Structural Features
Calcium DobesilateC₁₂H₁₀CaO₁₀S₂418.40Benzene ring with -OH/-SO₃⁻ groups; Ca²⁺ ion
Calcium Dobesilate MonohydrateC₁₂H₁₂CaO₁₁S₂436.42Includes H₂O in crystalline structure
Lidocaine HydrochlorideC₁₄H₂₂N₂O·HCl270.80Diethylaminoacetamide backbone; aromatic rings
Doxiproct ComplexC₂₆H₃₂CaN₂O₁₁S₂652.80Hybrid of dobesilate, lidocaine, and dexamethasone

Physicochemical Properties of Active Ingredients

Calcium Dobesilate: This compound presents as a white, odorless, hygroscopic powder. It exhibits high solubility in water (>100 mg/mL) and ethanol, but limited solubility in dichloromethane or isopropyl alcohol. Aqueous solutions (10% w/v) demonstrate mild acidity (pH 4.5–6.0), which minimizes tissue irritation upon topical application. Thermal stability analyses indicate decomposition above 200°C, confirming suitability for standard pharmaceutical storage conditions. The sulfonate groups contribute to ionic interactions with biological membranes, promoting localized drug retention [1] [5].

Lidocaine Hydrochloride: As a co-active ingredient in Doxiproct, lidocaine hydrochloride exists as a crystalline powder with high water solubility (≈400 mg/mL). Its molecular structure includes an aromatic amide linkage (2,6-dimethylaniline) and a tertiary amine (diethylamino group). The hydrochloride salt form lowers its pKa (7.9), enabling protonation in physiological pH environments. This property enhances membrane permeability and facilitates sodium channel blockade. Lidocaine’s octanol-water partition coefficient (log P ≈ 2.4) indicates moderate lipophilicity, balancing tissue diffusion and localized effects [9].

Table 2: Comparative Physicochemical Profile

PropertyCalcium DobesilateLidocaine HClDoxiproct Ointment Base
Physical StateWhite crystalline powderWhite crystalline powderSemi-solid cream
Water Solubility>100 mg/mL≈400 mg/mLWater-dispersible
pH (1% Solution)4.5–6.05.0–7.05.5–6.5
Log P (Partition Coeff.)-1.2 (hydrophilic)2.4 (moderate lipophilicity)N/A
Key Stability RisksLight sensitivityIncompatible with strong oxidizersPhase separation at >40°C

Synergistic Interaction with Lidocaine Hydrochloride

The therapeutic efficacy of Doxiproct hinges on the multi-mechanistic synergy between calcium dobesilate and lidocaine hydrochloride:

  • Vaso-Anesthetic Coordination: Calcium dobesilate modulates capillary permeability by stabilizing endothelial basement membranes and inhibiting collagenase activity. This reduces vascular leakage and edema, thereby enhancing lidocaine’s diffusion through less swollen tissues. Concurrently, lidocaine blocks voltage-gated sodium channels in sensory neurons, inhibiting nociceptive signal transmission. The vasoconstrictive effect of dobesilate’s calcium ions may prolong lidocaine’s residence time by slowing systemic absorption [1] [9].

  • Biochemical Compatibility: Nuclear magnetic resonance (NMR) studies confirm no precipitate formation or covalent bonding when lidocaine hydrochloride combines with calcium dobesilate in aqueous solutions. Lidocaine retains its capacity to undergo acid-base equilibria shifts (ionized ↔ unionized forms) despite the presence of dobesilate’s sulfonate groups. This compatibility ensures both agents maintain independent pharmacological activity without destructive interactions—unlike lidocaine’s documented incompatibility with sodium hypochlorite, which generates toxic 2,6-xylidine [7].

  • Enhanced Bioavailability: The monohydrate structure of calcium dobesilate creates a hydrate lattice that solubilizes lidocaine molecules via hydrogen bonding. This molecular dispersion elevates lidocaine’s effective concentration at lipid bilayers, accelerating its membrane partitioning. Research on analogous systems (e.g., lidocaine-dexmedetomidine) demonstrates that synergistic combinations can reduce individual drug doses by 30–50% while maintaining analgesic efficacy—a principle applicable to Doxiproct’s design [9] [10].

Properties

CAS Number

76404-11-0

Product Name

Doxiproct

IUPAC Name

calcium;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,5-dihydroxybenzenesulfonate

Molecular Formula

C26H32CaN2O11S2

Molecular Weight

652.8 g/mol

InChI

InChI=1S/C14H22N2O.2C6H6O5S.Ca/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-4-1-2-5(8)6(3-4)12(9,10)11;/h7-9H,5-6,10H2,1-4H3,(H,15,17);2*1-3,7-8H,(H,9,10,11);/q;;;+2/p-2

InChI Key

GOBVLJWTNXXFIZ-UHFFFAOYSA-L

SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2]

Synonyms

Doxiproct

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.